molecular formula C20H18F3N3O4 B11496602 N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide

Cat. No.: B11496602
M. Wt: 421.4 g/mol
InChI Key: OPJPKPJJGRSDPV-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide is a complex organic compound that features an imidazolidinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzamide moiety.

    Reduction: Reduction reactions can target the imidazolidinone core, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules could provide insights into its potential therapeutic uses.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in catalysis or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the imidazolidinone core might be involved in specific interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethylphenyl)-2,5-dioxoimidazolidin-4-yl]-benzamide
  • N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(methyl)imidazolidin-4-yl]-3-methoxybenzamide

Uniqueness

The presence of the trifluoromethyl group in N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide distinguishes it from similar compounds. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its bioactivity and making it a more attractive candidate for various applications.

Properties

Molecular Formula

C20H18F3N3O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide

InChI

InChI=1S/C20H18F3N3O4/c1-11-7-8-14(9-12(11)2)26-17(28)19(20(21,22)23,25-18(26)29)24-16(27)13-5-4-6-15(10-13)30-3/h4-10H,1-3H3,(H,24,27)(H,25,29)

InChI Key

OPJPKPJJGRSDPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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